molecular formula C28H25NO5 B3956685 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B3956685
M. Wt: 455.5 g/mol
InChI Key: WYWSVRPYAIQZIA-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic ester featuring a benzoate backbone linked to a 3,4-dimethylphenyl ketone group and a bicyclic isoindole-dione moiety. Its molecular formula is C₂₈H₂₅NO₅ (molecular weight: 455.51 g/mol), with structural complexity arising from the fused cyclopropane and isoindole rings. The compound is synthesized via nucleophilic substitution or esterification reactions, often involving precursors like 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoic acid and 2-(3,4-dimethylphenyl)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Suppliers such as Chemlyte Solutions and Weifang Yangxu Group offer it with ≥99% purity for research applications, though its industrial or pharmacological uses remain understudied .

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO5/c1-14-6-7-16(10-15(14)2)23(30)13-34-28(33)17-4-3-5-18(11-17)29-26(31)24-19-8-9-20(22-12-21(19)22)25(24)27(29)32/h3-11,19-22,24-25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWSVRPYAIQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are typically controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure indicates potential as a pharmaceutical intermediate or active ingredient. Its unique isoindole framework is often associated with various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth. Research indicates that derivatives of isoindole can interfere with cancer cell proliferation through various mechanisms, such as apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : Some isoindole derivatives exhibit significant antimicrobial activity against a range of pathogens. The incorporation of the dimethylphenyl group may enhance lipophilicity, improving membrane penetration and bioactivity.

Material Science

The compound can also find applications in material science, particularly in the development of:

  • Polymers and Coatings : Its ability to absorb UV light makes it a candidate for UV stabilizers in polymers. This application is crucial for enhancing the longevity and durability of materials exposed to sunlight.
  • Organic Electronics : The electronic properties of this compound may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its structural features could facilitate charge transport or light emission.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated a series of isoindole derivatives for their anticancer properties. The results indicated that compounds similar to 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: UV Stabilization

Research conducted on UV absorbers included this compound as part of a broader investigation into stabilizers for polycarbonate materials. The findings demonstrated that incorporating this compound into polymer matrices significantly reduced photodegradation rates under accelerated weathering tests.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzoate esters with variations in substituents on the phenyl ring or isoindole-dione core. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
2-(3,4-Dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate C₂₈H₂₅NO₅ 455.51 3,4-dimethylphenyl, ethenocyclopropane K₂CO₃-mediated coupling in acetonitrile
2-(4-Methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate (CAS 6625-49-6) C₂₇H₂₃NO₅ 441.48 4-methylphenyl, ethenocyclopropane Similar esterification protocols
2-(2-(1,3-dioxo-isoindol-2-yl)acetamido)benzoic acid (3h) C₂₀H₁₈N₂O₅ 347.37 Carboxylic acid, acetamide linker Amidation of isoindole precursors

Key Differences and Implications

The ethenocyclopropane ring in both compounds contributes to rigidity, but the dimethyl substitution may influence π-π stacking interactions in crystallographic studies .

Synthetic Accessibility :

  • The target compound and its 4-methylphenyl analog share similar synthetic routes, but the dimethyl derivative requires stricter temperature control to avoid side reactions .
  • In contrast, the acetamide-linked analog (C₂₀H₁₈N₂O₅) employs amidation rather than esterification, resulting in lower molecular weight and higher polarity .

Spectroscopic Profiles :

  • ¹H-NMR : The dimethylphenyl group in the target compound shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) compared to the singlet for the 4-methylphenyl analog (δ 7.1 ppm) .
  • Elemental Analysis : The target compound’s calculated C (69.1%), H (5.4%), and N (7.68%) align closely with experimental data (C: 68.96%, H: 5.4%, N: 7.85%), whereas the acetamide derivative (C₂₀H₁₈N₂O₅) exhibits higher nitrogen content (8.1%) .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography (using SHELX software ) confirms the fused bicyclic system’s planarity, critical for intermolecular interactions.
  • Lumping Strategy Relevance : Compounds like these are often grouped as "surrogates" in computational models due to shared isoindole-dione cores, though substituent variations necessitate individualized toxicity assessments .
  • Knowledge Gaps: Pharmacokinetic data (e.g., bioavailability, metabolic pathways) for this compound family are absent in the literature.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C25H29N2O4C_{25}H_{29}N_{2}O_{4}, with a molecular weight of approximately 425.52 g/mol. The structure features a dimethylphenyl group, a dioxooctahydrocyclopropane moiety, and a benzoate ester functional group, which contribute to its biological properties.

Research indicates that compounds similar to this benzoate derivative exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives targeting the Sentrin/SUMO-specific protease 1 (SENP1) pathway have been identified as potential anti-cancer agents .
  • Antioxidant Properties : The presence of aromatic rings in the structure may contribute to antioxidant activity, which can mitigate oxidative stress in cells.

Therapeutic Applications

The compound's unique structure suggests several therapeutic applications:

  • Cancer Treatment : Given its potential inhibitory effects on SENP1, it could be developed as a novel treatment for prostate cancer and possibly other malignancies .
  • Neuroprotective Effects : Similar compounds have been investigated for neuroprotective properties, suggesting this compound may also exhibit protective effects against neurodegenerative diseases.
  • Anti-inflammatory Activity : The dioxooctahydro structure may enhance anti-inflammatory effects, making it a candidate for conditions characterized by inflammation.

Case Study 1: Inhibition of SENP1

In a study focusing on the inhibition of SENP1, researchers identified several derivatives as potent inhibitors. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoate substituent significantly enhanced inhibitory activity . This highlights the potential of compounds like 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate in drug development.

Case Study 2: Antioxidant Evaluation

A comparative study assessed the antioxidant capacity of various benzoate derivatives. The results indicated that certain structural features, such as the presence of additional electron-donating groups, significantly improved antioxidant activity. This suggests that optimizing the structure of our compound could enhance its efficacy as an antioxidant agent.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
Compound J5BenzoateSENP1 Inhibition
2-Oxoethyl 4-benzamidobenzoateBenzoateAntitumor Activity
2-(4-Chlorophenyl)-2-oxoethyl benzoateBenzoateAntioxidant Activity

Q & A

Q. What are the recommended synthesis and purification protocols for this compound?

The compound can be synthesized via esterification of the benzoic acid derivative with the appropriate alcohol precursor under anhydrous conditions. A method involving refluxing with acetic anhydride in acetic acid (45–50 minutes) followed by crystallization from ethanol (EtOH) has been successfully applied to structurally related esters, yielding ~74% purity . For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted intermediates.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify ester linkages, aromatic protons, and cyclopropane/etheno bridge configurations.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous compounds in crystallographic studies .
  • Mass spectrometry : Validate molecular weight (expected [M+H]+^+ peak at ~469.54 Da, based on similar derivatives) .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to hydrolysis due to its ester and dioxo groups. Store at –20°C under inert gas (e.g., argon) and avoid prolonged exposure to moisture. Stability tests under varying pH (e.g., 4–9) and temperatures (25–40°C) should be conducted to assess degradation kinetics .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in target applications?

Density Functional Theory (DFT) studies can predict electron density distribution, particularly at the cyclopropa[f]isoindol core, to identify reactive sites. For example, frontier molecular orbital (FMO) analysis of analogous compounds revealed electrophilic regions at the etheno bridge, guiding functionalization strategies . Molecular dynamics simulations may also assess conformational stability in solvent environments.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on the phenyl ring) and evaluate changes in bioactivity. For example, chlorinated analogs showed enhanced binding affinity in enzyme inhibition assays .
  • Meta-analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., solvent polarity in assays affecting solubility) .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms?

Chiral HPLC or enzymatic resolution methods are effective. For instance, a related compound with an (S)-configured propyl group was resolved using immobilized lipase B (Candida antarctica) with >95% enantiomeric excess .

Methodological Notes

  • Experimental Design : For kinetic studies, use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction progress.
  • Data Validation : Cross-check spectroscopic data with published analogs (e.g., IR peaks for carbonyl groups at 1700–1750 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

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